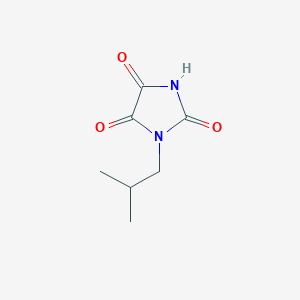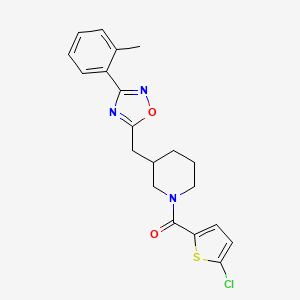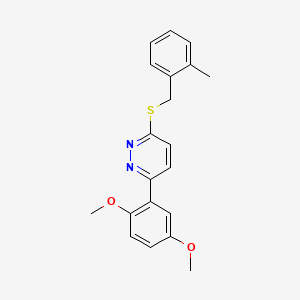
1-(2-Methylpropyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is a chemical compound also known as Leucyl-glutamyl-methylbutyrate or HMB. It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in several studies . For example, a series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 140-145 degrees Celsius .Scientific Research Applications
Immune Response Modification
1-(2-Methylpropyl)imidazolidine-2,4,5-trione and its analogues, as a class of non-nucleoside imidazoquinolinamines, are known for their ability to activate the immune system. They induce local cytokine production, such as IFN-α, -β, and various interleukins, without exhibiting inherent antiviral or antiproliferative activity in vitro. These compounds are recognized for their immunoregulatory, antiviral, antiproliferative, and antitumor properties. Imiquimod, a notable drug in this category, has been used effectively to treat various cutaneous diseases and infections due to its potent immune-modifying effects (Syed, 2001).
Medicinal Chemistry and Structural Diversity
The imidazoline scaffold, present in compounds like this compound, is a versatile structural motif in medicinal chemistry. It's part of a broader category of compounds that exhibit a wide spectrum of biological activities. Recent patent reviews highlight the innovative applications of 2-imidazoline-containing compounds in pharmaceutical compositions, diagnostic imaging, and even agrochemical products like insecticides and herbicides. This structural diversity underlines the potential of imidazoline and imidazolidine compounds in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).
Heterocyclic Scaffold in Drug Discovery
Hydantoin, a non-aromatic five-membered heterocycle and a close relative of imidazolidine-2,4,5-trione, is a valuable scaffold in medicinal chemistry. It's integral to several currently used medications, such as phenytoin and enzalutamide. Hydantoins and their hybrids demonstrate varied biological and pharmacological activities in both therapeutic and agrochemical applications. This family of compounds is also crucial in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates, which have potential medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Mechanism of Action
Safety and Hazards
The safety information for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” could involve further exploration of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase . Additionally, its higher water solubility compared to its preceding ureas suggests potential for easier formulation .
properties
IUPAC Name |
1-(2-methylpropyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNATUOTSZSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2443026.png)
![N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2443030.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)
![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)
